1H-Imidazole-4-propanamine
Overview
Description
1H-Imidazole-4-propanamine is a chemical compound with notable significance in the field of organic chemistry, particularly in the synthesis of impromidine-type histamine H2 receptor agonists. It serves as an essential intermediate for creating potent agonists and has been explored for its diverse chemical reactions and properties.
Synthesis Analysis
The synthesis of 1H-Imidazole-4-propanamine involves efficient preparation from trans-urocanic acid through a series of steps including reduction, conversion to the saturated amide, dehydration to yield the nitrile, and subsequent reduction to the final product. This method provides a straightforward approach to obtaining homohistamine, an important intermediate for further chemical transformations (Sellier et al., 1992).
Scientific Research Applications
Synthesis and Medicinal Chemistry
1H-Imidazole-4-propanamine and its derivatives are crucial intermediates in the synthesis of various medicinal compounds. A study by Sellier et al. (1992) highlights the synthesis of 3-(1H-Imidazol-4-yl)propanamine, a key intermediate for impromidine-type histamine H2 receptor agonists. This compound is efficiently prepared from trans-urocanic acid, demonstrating its significance in medicinal chemistry.
Corrosion Inhibition
Imidazole derivatives, including those related to 1H-Imidazole-4-propanamine, have been explored for their corrosion inhibition properties. For instance, Prashanth et al. (2021) synthesized imidazole derivatives and evaluated their corrosion inhibition efficiency on mild steel in acidic solutions. They found that these derivatives exhibit significant corrosion inhibition, indicating their potential in industrial applications.
Biomimetic Oxidations
A study by Mutti et al. (2011) developed a new chiral poly-imidazole ligand, which includes a variant of 1H-Imidazole-4-propanamine. This ligand was used to prepare copper(II) complexes that are effective catalysts in biomimetic oxidations of catechols and flavonoids, showing promise in organic synthesis and possibly in pharmaceutical applications.
Anti-Microbial and Anti-Cancer Properties
Imidazole-based compounds, such as those derived from 1H-Imidazole-4-propanamine, have shown potential in antimicrobial and anticancer applications. Narwal et al. (2012) synthesized novel imidazole derivatives and evaluated their antimicrobial activities. Their findings suggest that these compounds could be developed into effective therapeutic agents.
Gas Generators
In the field of energetic materials, derivatives of 1H-Imidazole-4-propanamine have been synthesized for use in nitrogen-rich gas generators. Srinivas et al. (2014) prepared imidazole, triazole, and tetrazole-based molecules, analyzing their properties for potential applications in gas generation systems.
Molecular Probes and Sensors
The imidazole ring, a component of 1H-Imidazole-4-propanamine, serves as a versatile structure in molecular probes and sensors. Hagan et al. (2007) described the use of imidazole as a pH probe in an NMR experiment, showcasing its utility in analytical chemistry.
Safety And Hazards
Future Directions
Imidazoles have a broad range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . Therefore, expedient methods for the synthesis of imidazoles are both highly topical and necessary .
properties
IUPAC Name |
3-(1H-imidazol-5-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c7-3-1-2-6-4-8-5-9-6/h4-5H,1-3,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDFTEVCMVTMSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193569 | |
Record name | Imidazolyl-4-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole-4-propanamine | |
CAS RN |
40546-33-6 | |
Record name | 1H-Imidazole-5-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40546-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazolyl-4-propylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040546336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazolyl-4-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-imidazole-4-propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.954 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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